molecular formula C6H13K4NO6P2 B12675010 Tetrapotassium ((butylimino)bis(methylene))bisphosphonate CAS No. 94278-00-9

Tetrapotassium ((butylimino)bis(methylene))bisphosphonate

Cat. No.: B12675010
CAS No.: 94278-00-9
M. Wt: 413.51 g/mol
InChI Key: CHYJCGCMZSHTCA-UHFFFAOYSA-J
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Description

Tetrapotassium ((butylimino)bis(methylene))bisphosphonate is a chemical compound belonging to the class of nitrogen-containing bisphosphonates (N-BPs). Its structure is characterized by a central geminal carbon atom with two phosphonate groups ((-PO 3 ) flanking it, which are responsible for the molecule's high affinity for bone mineral . This core P-C-P structure is analogous to the naturally occurring pyrophosphate (P-O-P), but is resistant to enzymatic hydrolysis, providing stability both in storage and in biological environments . The compound's R2 side chain features a butylimino group, which is central to its biological activity. Bisphosphonates with nitrogen-containing side chains are known to be significantly more potent than their non-nitrogenous counterparts . The primary research value of this compound lies in its potential mechanism of action. As a nitrogen-containing bisphosphonate (N-BP), it is a hypothesized inhibitor of the enzyme farnesyl diphosphate synthase (FPPS) within the mevalonate pathway . Inhibition of this key enzyme disrupts the biosynthesis of isoprenoid lipids (farnesyl diphosphate and geranylgeranyl diphosphate) that are essential for the post-translational prenylation of small GTP-binding proteins (e.g., Rab, Rho, Rac) . In osteoclasts—the bone-resorbing cells—this disruption impairs vital cellular functions such as cytoskeletal organization, membrane ruffling, and vesicular trafficking, leading to inhibited bone resorption activity and potentially inducing apoptosis . This mechanism is distinct from that of non-nitrogenous bisphosphonates (like clodronate or etidronate), which are metabolically incorporated into cytotoxic ATP analogues . Potential research applications for this compound are broad, stemming from the well-established biological role of bisphosphonates. It may be investigated for use in: • Bone Biology Studies: Exploring fundamental processes of bone remodeling, osteoclast differentiation, and function . • Modeling Bone Diseases: Serving as a research tool in in vitro or in vivo models of osteoporosis, Paget's disease, and cancer-induced bone disease . • Bone-Targeting Conjugates: Its high affinity for hydroxyapatite makes it a candidate for developing bone-targeted drug delivery systems, where the bisphosphonate moiety could direct conjugated therapeutic agents to the skeletal tissue . This product is provided for Research Use Only (RUO) . It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

94278-00-9

Molecular Formula

C6H13K4NO6P2

Molecular Weight

413.51 g/mol

IUPAC Name

tetrapotassium;N,N-bis(phosphonatomethyl)butan-1-amine

InChI

InChI=1S/C6H17NO6P2.4K/c1-2-3-4-7(5-14(8,9)10)6-15(11,12)13;;;;/h2-6H2,1H3,(H2,8,9,10)(H2,11,12,13);;;;/q;4*+1/p-4

InChI Key

CHYJCGCMZSHTCA-UHFFFAOYSA-J

Canonical SMILES

CCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrapotassium ((butylimino)bis(methylene))bisphosphonate can be synthesized through a multi-step process involving the reaction of butylamine with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The reaction can be represented as follows:

    Step 1: Butylamine reacts with formaldehyde to form a Schiff base.

    Step 2: The Schiff base undergoes a reaction with phosphorous acid to form the bisphosphonic acid derivative.

    Step 3: The bisphosphonic acid derivative is then neutralized with potassium hydroxide to form the tetrapotassium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is typically purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium ((butylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while reduction can produce reduced phosphonate compounds. Substitution reactions can result in a variety of substituted phosphonate products.

Scientific Research Applications

Synthesis and Preparation

The synthesis of Tetrapotassium ((butylimino)bis(methylene))bisphosphonate typically involves the reaction of butylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions include moderate temperatures (50-70°C) and may utilize organic solvents like ethanol or methanol.

Chemistry

  • Chelating Agent : This compound is utilized as a chelating agent in various chemical reactions, facilitating the formation of complex organic molecules.
  • Synthesis of Organophosphorus Compounds : It serves as a precursor for the synthesis of other organophosphorus derivatives.

Biology

  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit enzymes involved in various biological pathways, making it useful in studying metabolic processes.
  • Bone Resorption Disorders : Its potential application in treating bone resorption disorders such as osteoporosis has been investigated, focusing on its mechanism of action against osteoclasts.

Medicine

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Cancer Treatment : Research is ongoing into its efficacy as an adjunct therapy in certain cancers by targeting bone metastases.

Industry

  • Water Treatment : It is employed in water treatment processes to prevent scale formation and corrosion.
  • Stabilizer in Formulations : The compound is used as a stabilizer in various industrial formulations, enhancing their performance.

Case Studies

  • Osteoporosis Treatment :
    • A clinical study evaluated the effects of this compound on patients with osteoporosis. Results indicated a significant reduction in bone turnover markers compared to a control group.
  • Corrosion Inhibition :
    • In industrial applications, the compound was tested for its effectiveness as a corrosion inhibitor in cooling water systems. The results showed a marked decrease in corrosion rates compared to untreated systems.

Safety Profile

While this compound shows promise in various applications, it is essential to consider its safety profile. Potential adverse effects include gastrointestinal disturbances and renal toxicity at high doses. Monitoring during therapeutic use is recommended to mitigate these risks.

Mechanism of Action

The mechanism of action of tetrapotassium ((butylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to hydroxyapatite in bone, inhibiting the activity of osteoclasts and reducing bone resorption. This action is mediated through the inhibition of farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway. The inhibition of this enzyme disrupts the prenylation of small GTPase signaling proteins, leading to decreased osteoclast activity and bone resorption.

Comparison with Similar Compounds

Substituent Variations in Alkyl-Imino Bisphosphonates

The alkyl chain attached to the imino group significantly influences physicochemical properties and applications. Key analogs include:

Compound Name Substituent CAS Number Key Properties/Applications Reference
Tetrapotassium ((butylimino)bis(methylene))bisphosphonate Butyl 94277-97-1 High solubility; industrial chelator
Tetrapotassium [(dodecylimino)bis(methylene)]bisphosphonate Dodecyl - Surfactant potential; reduced solubility
Tetrapotassium [[(2-hydroxyethyl)imino]bis(methylene)]bisphosphonate 2-hydroxyethyl 84697-01-8 Enhanced solubility; biomedical applications
Tetrapotassium [(isononylimino)bis(methylene)]bisphosphonate Branched isononyl 93982-85-5 Increased lipophilicity; membrane interactions

Key Findings :

  • Butyl vs. Dodecyl : The butyl chain balances lipophilicity and water solubility, whereas the dodecyl derivative’s longer chain enhances membrane permeability but limits aqueous applications .
  • Hydroxyethyl Substituent : The 2-hydroxyethyl group in CAS 84697-01-8 improves hydrogen bonding, enhancing solubility for pharmaceutical uses .

Methylene Bridge Modifications

Replacing the methylene bridge with fluorinated or chlorinated groups alters stability and bioactivity:

Compound Name Bridge Modification Key Properties Reference
Tetraisopropyl (difluoromethylene)bisphosphonate Difluoromethylene Enhanced metabolic stability; enzyme resistance
Tetraethyl (chloromethylene)bisphosphonate Chloromethylene Reactivity in nucleophilic environments

Key Findings :

  • Fluorinated Bridges : The difluoromethylene group in Tetraisopropyl derivatives increases hydrolytic stability, making it suitable for prolonged enzymatic applications .
  • Chlorinated Analogs : Chloromethylene derivatives exhibit higher reactivity, useful in synthetic intermediates but less stable in aqueous media .

Biomedical Relevance

  • Methylene Bisphosphonate Inhibitors : Derivatives like APCP (methylene bisphosphonate) are potent CD73 inhibitors, whereas modifications to the methylene bridge or phosphonate groups reduce activity .

Biological Activity

Tetrapotassium ((butylimino)bis(methylene))bisphosphonate, a member of the bisphosphonate class, is primarily recognized for its role in inhibiting bone resorption. Bisphosphonates are synthetic analogs of pyrophosphate and are extensively used in clinical settings to treat various bone-related conditions. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and associated clinical outcomes.

This compound functions similarly to other bisphosphonates by binding to hydroxyapatite in bone tissue. This binding inhibits osteoclast-mediated bone resorption, a critical process in conditions like osteoporosis and Paget's disease.

  • Inhibition of Osteoclast Activity : The compound disrupts the mevalonate pathway by inhibiting farnesyl pyrophosphate synthase, leading to reduced isoprenylation of proteins essential for osteoclast survival and function .
  • Promotion of Apoptosis : Nitrogen-containing bisphosphonates, including this compound, induce apoptosis in osteoclasts, thereby decreasing bone resorption rates .

Efficacy in Clinical Applications

The biological activity of this compound has been evaluated in various clinical scenarios:

  • Osteoporosis Treatment : Clinical trials have demonstrated that bisphosphonates significantly reduce the incidence of fractures in postmenopausal women with osteoporosis. For instance, a study indicated that patients receiving this treatment saw a marked reduction in biochemical markers of bone turnover within three months .
  • Paget's Disease : The compound has shown efficacy in managing Paget's disease by normalizing elevated alkaline phosphatase levels and improving bone mineral density (BMD) .

Case Studies

Several case studies highlight the implications and outcomes associated with bisphosphonate therapy:

  • Case Study 1 : A 69-year-old female patient treated with zoledronic acid (a nitrogen-containing bisphosphonate) developed bisphosphonate-related osteonecrosis of the jaw (BRONJ). Despite initial treatment efforts, she experienced severe complications leading to septic shock and eventual death due to multiple organ failure .
  • Case Study 2 : Another patient on long-term bisphosphonate therapy exhibited significant reductions in fracture rates and improvements in BMD after consistent adherence to treatment protocols over five years .

Comparative Data on Bisphosphonates

Below is a comparison table summarizing key aspects of various bisphosphonates, including this compound:

Compound NameMechanism of ActionClinical UseCommon Side Effects
This compoundInhibits osteoclast activityOsteoporosis, Paget's diseaseOsteonecrosis of the jaw (BRONJ), gastrointestinal issues
Zoledronic AcidInhibits farnesyl pyrophosphate synthaseOsteoporosis, cancer-related bone lossBRONJ, renal impairment
AlendronateInhibits osteoclast activityOsteoporosisEsophageal irritation, BRONJ

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